Cas no 78213-00-0 (5-hydroxy-2H-1,3-benzodioxol-2-one)

5-hydroxy-2H-1,3-benzodioxol-2-one Chemical and Physical Properties
Names and Identifiers
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- 1,3-Benzodioxol-2-one, 5-hydroxy-
- 1,2,4-Benzenetriol,cyclic 1,2-carbonate (6CI)
- 5-Hydroxybenzo[1,3]dioxol-2-one
- 5-Hydroxybenzo[d][1,3]dioxol-2-one
- 5-hydroxy-1,3-dioxaindan-2-one
- 5-hydroxy-2H-1,3-benzodioxol-2-one
- AKOS006371497
- SCHEMBL10896881
- Z1198726972
- 5-hydroxy-1,3-benzodioxol-2-one
- 78213-00-0
- EN300-199873
-
- MDL: MFCD18451436
- Inchi: InChI=1S/C7H4O4/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3,8H
- InChI Key: OQNUCIIXJQPBRZ-UHFFFAOYSA-N
- SMILES: C1=CC2=C(C=C1O)OC(=O)O2
Computed Properties
- Exact Mass: 152.011
- Monoisotopic Mass: 152.011
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.8A^2
- XLogP3: 1.4
5-hydroxy-2H-1,3-benzodioxol-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-199873-0.5g |
5-hydroxy-1,3-dioxaindan-2-one |
78213-00-0 | 95% | 0.5g |
$407.0 | 2023-09-16 | |
Enamine | EN300-199873-0.05g |
5-hydroxy-1,3-dioxaindan-2-one |
78213-00-0 | 95% | 0.05g |
$101.0 | 2023-09-16 | |
Enamine | EN300-199873-1.0g |
5-hydroxy-1,3-dioxaindan-2-one |
78213-00-0 | 95% | 1g |
$528.0 | 2023-05-03 | |
Enamine | EN300-199873-10.0g |
5-hydroxy-1,3-dioxaindan-2-one |
78213-00-0 | 95% | 10g |
$2269.0 | 2023-05-03 | |
1PlusChem | 1P00GCV0-250mg |
1,3-Benzodioxol-2-one, 5-hydroxy- |
78213-00-0 | 95% | 250mg |
$275.00 | 2025-02-27 | |
A2B Chem LLC | AH62364-100mg |
5-hydroxy-1,3-benzodioxol-2-one |
78213-00-0 | 95% | 100mg |
$195.00 | 2024-04-19 | |
1PlusChem | 1P00GCV0-500mg |
1,3-Benzodioxol-2-one, 5-hydroxy- |
78213-00-0 | 95% | 500mg |
$488.00 | 2025-02-27 | |
Enamine | EN300-199873-2.5g |
5-hydroxy-1,3-dioxaindan-2-one |
78213-00-0 | 95% | 2.5g |
$1034.0 | 2023-09-16 | |
Enamine | EN300-199873-10g |
5-hydroxy-1,3-dioxaindan-2-one |
78213-00-0 | 95% | 10g |
$2269.0 | 2023-09-16 | |
1PlusChem | 1P00GCV0-1g |
1,3-Benzodioxol-2-one, 5-hydroxy- |
78213-00-0 | 95% | 1g |
$622.00 | 2025-02-27 |
5-hydroxy-2H-1,3-benzodioxol-2-one Related Literature
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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3. Book reviews
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
Additional information on 5-hydroxy-2H-1,3-benzodioxol-2-one
5-hydroxy-2H-1,3-benzodioxol-2-one (CAS No. 78213-00-0): An Overview of Its Properties, Applications, and Recent Research
5-hydroxy-2H-1,3-benzodioxol-2-one (CAS No. 78213-00-0) is a compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This compound, also known as 5-hydroxybenzodioxole-2(3H)-one, is a derivative of benzodioxole, a class of compounds characterized by a benzene ring fused with a 1,3-dioxole ring. The presence of the hydroxyl group at the 5-position imparts additional reactivity and functionality to the molecule, making it an interesting target for various applications.
The chemical structure of 5-hydroxy-2H-1,3-benzodioxol-2-one is defined by its molecular formula C8H6O3. It has a molecular weight of 150.13 g/mol and exists as a white crystalline solid at room temperature. The compound is soluble in polar solvents such as methanol and dimethyl sulfoxide (DMSO), which facilitates its use in various chemical reactions and biological assays.
In recent years, 5-hydroxy-2H-1,3-benzodioxol-2-one has been the subject of numerous studies aimed at elucidating its biological activities and potential therapeutic applications. One of the key areas of interest is its role as an antioxidant. Research has shown that this compound exhibits potent antioxidant properties, which can help protect cells from oxidative stress and damage caused by reactive oxygen species (ROS). This makes it a promising candidate for the development of drugs targeting oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.
Beyond its antioxidant properties, 5-hydroxy-2H-1,3-benzodioxol-2-one has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 5-hydroxybenzodioxole-2(3H)-one may have potential as an anti-inflammatory agent, particularly in conditions characterized by chronic inflammation.
The pharmacological profile of 5-hydroxy-2H-1,3-benzodioxol-2-one has also been explored in the context of cancer research. Preclinical studies have shown that this compound can induce apoptosis in various cancer cell lines, including those derived from breast cancer and colon cancer. The mechanism by which 5-hydroxybenzodioxole-2(3H)-one exerts its anti-cancer effects is not yet fully understood, but it is believed to involve the modulation of signaling pathways involved in cell survival and proliferation.
In addition to its potential therapeutic applications, 5-hydroxy-2H-1,3-benzodioxol-2-one has also been studied for its use as a synthetic intermediate in organic synthesis. Its unique structural features make it a valuable building block for the synthesis of more complex molecules with diverse biological activities. For example, it can be used as a starting material for the synthesis of benzodiazepines, a class of compounds with well-known anxiolytic and sedative properties.
The synthetic methods for preparing 5-hydroxybenzodioxole-2(3H)-one have been well-documented in the literature. One common approach involves the cyclization of o-dihydroxybenzaldehyde derivatives under acidic conditions to form the benzodioxole ring system. Subsequent oxidation steps can then introduce the hydroxyl group at the 5-position. These synthetic routes are highly efficient and scalable, making them suitable for both laboratory-scale synthesis and industrial production.
The safety profile of 5-hydroxybenzodioxole-2(3H)-one is an important consideration for its potential use in pharmaceutical applications. Toxicological studies have shown that this compound exhibits low toxicity in animal models when administered at therapeutic doses. However, further research is needed to fully evaluate its safety profile in humans and to determine any potential side effects or contraindications.
In conclusion, 5-hydroxybenzodioxole-2(3H)-one (CAS No. 78213-00-0) is a versatile compound with a range of potential applications in both basic research and drug development. Its unique chemical structure and biological activities make it an attractive target for further investigation. As research in this area continues to advance, it is likely that new insights into the properties and applications of this compound will emerge, potentially leading to novel therapeutic strategies for various diseases.
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